molecular formula C8H5Cl2IO2 B2732932 Methyl 2,3-dichloro-5-iodobenzoate CAS No. 1509504-29-3

Methyl 2,3-dichloro-5-iodobenzoate

Cat. No.: B2732932
CAS No.: 1509504-29-3
M. Wt: 330.93
InChI Key: AEEBREVLBQVNSB-UHFFFAOYSA-N
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Description

Structural Context within Halogenated Aromatic Esters

The molecular architecture of methyl 2,3-dichloro-5-iodobenzoate is characterized by a benzene (B151609) ring substituted with two chlorine atoms, an iodine atom, and a methyl carboxylate group. This arrangement places it within the family of halogenated aromatic esters, compounds that are highly valued in synthetic chemistry for their reactivity and versatility. The positions of the halogens—chlorine at the 2 and 3 positions and iodine at the 5 position—create a specific electronic and steric environment around the aromatic ring.

The presence of multiple halogens with differing reactivity is a key feature. Generally, the carbon-iodine bond is weaker and more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions compared to the carbon-chlorine bonds. This differential reactivity allows for selective functionalization at the 5-position, leaving the chloro-substituted positions available for subsequent transformations.

Synthetic Utility of Polyhalogenated Benzoates

Polyhalogenated benzoates are instrumental in the synthesis of a wide array of organic molecules. Their utility stems from the ability of the halogen and ester groups to participate in a variety of chemical transformations. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups or used to form amides or other esters.

The halogen atoms serve as handles for the introduction of new carbon-carbon and carbon-heteroatom bonds through reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. organic-chemistry.orgberkeley.eduresearchgate.net In the case of this compound, the more reactive iodo group can be selectively targeted in palladium-catalyzed reactions, allowing for the introduction of an aryl, alkyl, or other organic moiety at this position. The less reactive chloro groups can potentially be functionalized under more forcing reaction conditions, providing a pathway for sequential, site-selective modifications. researchgate.net This step-wise functionalization is a powerful strategy for building molecular complexity.

Research Perspectives on Aryl Halides and Ester Functionality

Current research in organic synthesis continues to explore the vast potential of aryl halides and esters. nih.gov Significant efforts are directed towards developing more efficient and selective catalysts for cross-coupling reactions, enabling the use of less reactive aryl chlorides in addition to the more reactive bromides and iodides. researchgate.net The development of room-temperature coupling reactions for aryl halides with ester enolates, for instance, has provided a more efficient route to α-aryl esters, which are precursors to important pharmaceuticals. organic-chemistry.orgberkeley.edu

Furthermore, the direct functionalization of C-H bonds in proximity to existing functional groups is an area of active investigation. For a molecule like this compound, this could open up new avenues for derivatization. The interplay between the electron-withdrawing effects of the halogens and the ester group on the reactivity of the aromatic ring is also a subject of academic and industrial research, aiming to fine-tune the reaction conditions for desired outcomes. The development of novel methods for the amination of aryl halides and esters using continuous flow processing highlights the ongoing innovation in this field. nih.gov

Below is a table summarizing the key properties of this compound.

PropertyValue
CAS Number 1509504-29-3 bldpharm.com
Molecular Formula C8H5Cl2IO2 cymitquimica.com
Purity Min. 95% cymitquimica.com
Classification Organic Building Block cymitquimica.com
Functional Groups Methyl Ester, Dichloro, Iodo

This interactive table provides a quick overview of the compound's basic information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,3-dichloro-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2IO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEBREVLBQVNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)I)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1509504-29-3
Record name methyl 2,3-dichloro-5-iodobenzoate
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Synthetic Methodologies for Methyl 2,3 Dichloro 5 Iodobenzoate

Regioselective Halogenation Approaches

The primary challenge in synthesizing Methyl 2,3-dichloro-5-iodobenzoate is the precise placement of the chlorine and iodine atoms. This requires highly regioselective halogenation methods.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. researchgate.netacs.org The carboxylic acid group itself can act as a directing group for ortho-lithiation, allowing for the introduction of a substituent at the C2 position. researchgate.netorganic-chemistry.org For a precursor like 3-chloro-5-iodobenzoic acid, DoM could theoretically direct lithiation to the C2 position, followed by quenching with an electrophilic chlorine source to install the second chlorine atom.

Alternatively, transition-metal-catalyzed C-H activation offers a milder approach. Iridium-based catalysts have been shown to be effective for the selective ortho-iodination of benzoic acids. diva-portal.orgd-nb.info This method can be highly selective for mono-iodination, even in the presence of two equivalent ortho C-H bonds. d-nb.info For example, starting with a 2,3-dichlorobenzoic acid precursor, a directed C-H iodination could potentially install the iodine at the C5 position, guided by the carboxylic acid. The mechanism often involves a rate-limiting metalation step, followed by iodination through an Ir(III)/Ir(V) catalytic cycle. diva-portal.org

Table 1: Comparison of Directed Halogenation Methods

MethodDirecting GroupReagentsPosition FunctionalizedKey Features
Directed ortho-Metalation (DoM)Carboxylic Acids-BuLi/TMEDA, then electrophile (e.g., C2Cl6)ortho to COOHHigh regioselectivity; requires cryogenic temperatures. researchgate.netorganic-chemistry.org
Ir-catalyzed C-H IodinationCarboxylic Acid[Cp*IrCl2]2, AgOAc, NISortho to COOHMild reaction conditions; high functional group tolerance. diva-portal.orgd-nb.info
Pd-catalyzed meta-C-H HalogenationBenzoic AcidPd(OAc)2, N-halosuccinimidemeta to COOHOvercomes inherent ortho/para selectivity of electrophilic halogenation. rsc.orgresearchgate.net

Halogen exchange, particularly the Finkelstein reaction, is a common method for synthesizing iodoarenes from the corresponding bromo- or chloroarenes. manac-inc.co.jpmanac-inc.co.jp This SNAr reaction is most effective when the aromatic ring is activated by electron-withdrawing groups at the ortho or para positions. manac-inc.co.jp In a potential synthetic route for this compound, a precursor like Methyl 2,3,5-trichlorobenzoate could undergo selective halogen exchange, replacing one chlorine atom with iodine. The success of this approach would depend on the relative reactivity of the chlorine atoms at the different positions.

For less activated systems, metal catalysis can be employed. Copper(I) iodide (CuI) is often used as a catalyst in combination with an alkali iodide in a polar solvent like DMF or HMPA to facilitate the exchange on bromoarenes. manac-inc.co.jp Nickel(II) salts have also been reported to catalyze such reactions. manac-inc.co.jp These methods expand the scope of halogen exchange to substrates that are not amenable to the traditional Finkelstein conditions. science.govnih.gov

Esterification Techniques for Benzoic Acid Precursors

The final step in many synthetic routes to the target compound would be the esterification of the precursor, 2,3-dichloro-5-iodobenzoic acid. The most common method for this transformation is the Fischer-Speier esterification. academicpublishers.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727).

The kinetics of esterification can be significantly influenced by the substituents on the benzoic acid ring. acs.orgrsc.org Ortho-substituted benzoic acids, in particular, are known to esterify much more slowly due to steric hindrance. rsc.orgresearchgate.net To overcome this, various improved methods have been developed. These include the use of sealed-vessel microwave conditions, which can dramatically reduce reaction times and improve yields. academicpublishers.orgresearchgate.net Another approach involves using solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, which can facilitate the reaction under solvent-free conditions. epa.gov

Table 2: Selected Esterification Methods for Substituted Benzoic Acids

MethodCatalystSolventConditionsAdvantages
Fischer-SpeierH2SO4 or HClMethanolRefluxSimple, widely used. acs.org
Microwave-AssistedH2SO4VariousSealed vessel, elevated temp.Reduced reaction time, enhanced yields. academicpublishers.orgresearchgate.net
Solid Acid CatalystModified Montmorillonite K10Solvent-freeHeatEnvironmentally friendly, easy catalyst removal. epa.gov

Multi-step Convergent and Divergent Synthesis Routes

Designing a viable synthesis for a polysubstituted compound like this compound often involves choosing between a linear, convergent, or divergent strategy. google.comlibretexts.org A plausible linear synthesis could start from a simpler, commercially available substituted benzoic acid and sequentially introduce the required halogens.

For example, one could envision a route starting from 2-chlorobenzoic acid. A key intermediate could be 2-chloro-5-iodobenzoic acid, which can be synthesized by the iodination of 2-chlorobenzoic acid using reagents like iodine and ammonium (B1175870) persulfate in acetic acid. chemicalbook.com Subsequent steps would involve the regioselective introduction of the second chlorine atom at the C3 position, which is challenging, followed by esterification.

Another potential route could start from 2-amino-5-chlorobenzoic acid. Through a series of reactions including diazotization (a Sandmeyer-type reaction) and iodination, one could generate a di-halogenated benzoic acid. google.comgoogle.com A specific patented method describes the synthesis of 2-chloro-5-iodobenzoic acid from methyl 2-aminobenzoate (B8764639) via iodination, a Sandmeyer reaction to replace the amino group with chlorine, and subsequent hydrolysis. google.com Adapting such a route would require starting with a different aminobenzoate to achieve the desired 2,3-dichloro substitution pattern.

Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry. cdnsciencepub.com Traditional halogenation methods often use hazardous reagents like elemental chlorine or bromine and chlorinated solvents, which are environmentally damaging. rsc.orgscirp.org

Catalytic Methods for Halogenation and Esterification

The synthesis of this compound typically proceeds in two key steps: the regioselective iodination of a dichlorobenzoic acid derivative and the subsequent esterification of the resulting iodinated acid. The development of catalytic methods for both stages is crucial for enhancing reaction efficiency, selectivity, and sustainability.

Catalytic Iodination:

The introduction of an iodine atom onto an aromatic ring can be achieved through various catalytic systems. For the synthesis of the precursor, 2,3-dichloro-5-iodobenzoic acid, direct iodination of 2,3-dichlorobenzoic acid is a plausible route. While traditional iodination methods often rely on stoichiometric amounts of harsh reagents, modern catalytic approaches offer milder and more selective alternatives.

One promising strategy involves the use of transition metal catalysts. For instance, iridium-catalyzed C-H activation has been shown to be effective for the ortho-iodination of benzoic acids. acs.org Although the target molecule requires iodination at the 5-position, which is meta to the carboxylic acid group, the directing group effects of the two chlorine atoms would be the dominant influence. A general representation of a catalyzed iodination reaction is shown below:

General Reaction for Catalyzed Iodination of a Substituted Benzoic Acid:

Generated code

Research on the disulfide-catalyzed iodination of electron-rich aromatic compounds using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source presents another mild and efficient method. organic-chemistry.org The disulfide acts as a Lewis base to activate the DIH, promoting the electrophilic iodination.

A patent for the synthesis of the related 2-chloro-5-iodobenzoic acid describes a process involving the iodination of 2-chlorobenzoic acid using iodine and an oxidizing agent like ammonium persulfate in acetic acid. chemicalbook.com This method, while not strictly catalytic in the modern sense, demonstrates a scalable approach. Another patent discloses a method using an oxidant and iodine for the iodination of 2-halogenbenzoic acids, with potassium iodate (B108269) being one of the mentioned oxidants. google.com

Below is a table summarizing various catalytic systems applicable to the iodination of aromatic acids, which could be adapted for the synthesis of 2,3-dichloro-5-iodobenzoic acid.

Catalyst SystemIodine SourceSubstrate ScopeKey Features
[Ir(III) complex]N-Iodosuccinimide (NIS)Benzoic acidsHigh regioselectivity for ortho-iodination, mild conditions. acs.org
Disulfide1,3-Diiodo-5,5-dimethylhydantoin (DIH)Electron-rich aromaticsMild, metal-free, Lewis base catalysis. organic-chemistry.org
Palladium(II) acetateIOAcCarboxylic acidsRequires superstoichiometric amounts of IOAc, high temperatures. acs.org

Catalytic Esterification:

Once 2,3-dichloro-5-iodobenzoic acid is obtained, the subsequent esterification with methanol yields the target compound. The classical Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. numberanalytics.com However, to improve the greenness of the process, heterogeneous acid catalysts and enzyme-catalyzed methods are gaining prominence.

Solid acid catalysts, such as those derived from waste materials like cigarette filters, have been shown to be effective for esterification reactions. nih.gov These catalysts offer the advantages of easy separation from the reaction mixture and potential for reuse, which minimizes waste.

Enzyme-catalyzed esterification, particularly using lipases, presents a highly selective and environmentally friendly alternative. tandfonline.comsci-hub.boxnih.govwhiterose.ac.ukmdpi.com These reactions are typically performed under mild conditions and can reduce the formation of byproducts. The use of immobilized enzymes further simplifies catalyst recovery and recycling. nih.gov

The following table summarizes different catalytic approaches for the esterification of carboxylic acids.

CatalystAlcoholKey Features
Sulfuric AcidMethanolTraditional method, high yields, but generates acidic waste. numberanalytics.com
Solid Acid Catalyst (e.g., sulfonated carbon)MethanolHeterogeneous, reusable, environmentally benign. nih.gov
Lipase (B570770) (e.g., Candida antarctica lipase B)MethanolMild conditions, high selectivity, biodegradable catalyst. nih.govwhiterose.ac.uk

Solvent-Free or Aqueous Medium Syntheses

The principles of green chemistry encourage the reduction or elimination of volatile organic solvents (VOCs) in chemical processes. ajrconline.orgijpsjournal.com For the synthesis of this compound, both the halogenation and esterification steps can be adapted to solvent-free or aqueous conditions.

Solvent-Free Synthesis:

Mechanochemical methods, such as ball milling, have emerged as a powerful technique for conducting reactions in the absence of a solvent. rsc.orgmdpi.com This approach can lead to shorter reaction times, higher yields, and reduced waste generation. The solid-state condensation of reactants can be facilitated by grinding them together, sometimes with a catalytic amount of a solid acid or base. For the esterification step, a solvent-free reaction between 2,3-dichloro-5-iodobenzoic acid and methanol could be explored using a solid acid catalyst. Similarly, solid-state halogenation of aromatic compounds has been reported and could be a viable route for the iodination step. rsc.org

Microwave-assisted organic synthesis (MAOS) is another technique that can accelerate reactions and often allows for solvent-free conditions. ajrconline.org The direct irradiation of the reaction mixture can lead to rapid heating and increased reaction rates.

Aqueous Medium Synthesis:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have limited solubility in water, the use of phase-transfer catalysts or co-solvents can facilitate reactions in aqueous media. The synthesis of halobenzoates in aqueous systems has been documented. google.com For the iodination step, methods for the chlorination of aromatic compounds in aqueous media using N-Chlorosuccinimide (NCS) have been reported, suggesting that similar approaches with an iodine source could be developed. mdpi.com

The following table highlights some green synthesis approaches for halogenation and esterification.

Reaction StepGreen ApproachConditionsAdvantages
IodinationBall MillingSolvent-free, solid-stateReduced waste, shorter reaction times. rsc.org
IodinationAqueous MediumUse of a water-soluble catalyst or phase-transfer catalystAvoids volatile organic solvents. mdpi.com
EsterificationSolvent-FreeHigh temperature, vacuumEliminates solvent waste, can drive reaction to completion. mdpi.com
EsterificationAqueous Medium/BiphasicEnzyme catalysis (Lipase)Mild conditions, high selectivity, biodegradable. tandfonline.com

Atom Economy and Waste Minimization

A key principle of green chemistry is the maximization of atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. cdnsciencepub.comresearchgate.netnsf.govrsc.org Minimizing waste is another critical aspect of sustainable chemical manufacturing. numberanalytics.comnih.gov

Atom Economy in Halogenation:

Waste Minimization in Esterification:

In Fischer-Speier esterification, the use of a large excess of alcohol is common to drive the equilibrium towards the product. numberanalytics.com This excess alcohol must be recovered and recycled to minimize waste. The water formed as a byproduct also needs to be removed. The use of heterogeneous catalysts simplifies the work-up process and avoids the generation of acidic or basic aqueous waste streams that require neutralization. nih.gov

Enzyme-catalyzed esterifications are often performed under milder conditions and can be highly selective, reducing the formation of byproducts. tandfonline.comrsc.org The catalyst itself is biodegradable, and if immobilized, can be easily recovered and reused, contributing to waste minimization. nih.gov

The following table provides a comparative analysis of the environmental impact of different synthetic strategies.

Synthetic StrategyKey Environmental Considerations
Traditional Iodination (e.g., I₂/FeCl₃)Low atom economy for iodine, generation of metal-containing waste.
Catalytic Iodination (e.g., Ir-catalyzed)Higher catalyst efficiency, but may still require stoichiometric oxidants. acs.org
Traditional Esterification (Fischer-Speier)Generates acidic waste, requires excess alcohol. numberanalytics.com
Catalytic Esterification (Solid Acid/Enzyme)Reduced waste, catalyst recyclability, milder conditions for enzymes. nih.govtandfonline.com
Solvent-Free Synthesis (Ball Milling/Microwave)Eliminates solvent waste, can increase energy efficiency. ajrconline.orgrsc.org
Aqueous Synthesis Avoids use of toxic organic solvents, but may require energy for product separation. mdpi.com

Reactivity and Chemical Transformations of Methyl 2,3 Dichloro 5 Iodobenzoate

Cross-Coupling Reactions at Aryl Halide Positions

The presence of iodo and chloro substituents on the aromatic ring of Methyl 2,3-dichloro-5-iodobenzoate allows for selective functionalization. The general order of reactivity for aryl halides in palladium-catalyzed oxidative addition, the initial step in most cross-coupling cycles, is C-I > C-Br ≈ C-OTf > C-Cl. polyu.edu.hk This reactivity difference is fundamental to achieving chemoselectivity, with the more labile carbon-iodine bond being the primary site of reaction under typical catalytic conditions, while the stronger carbon-chlorine bonds remain intact.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. science.govorganic-chemistry.org The reaction typically involves three main steps: oxidative addition of the palladium catalyst to the organic halide, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

For this compound, the Suzuki-Miyaura reaction is expected to proceed with high selectivity at the C-5 position due to the much greater reactivity of the C-I bond compared to the C-Cl bonds. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at this position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryBoronic Acid/EsterCatalystBaseSolventTemp. (°C)Product
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80-100Methyl 2,3-dichloro-5-phenylbenzoate
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O90Methyl 2,3-dichloro-5-(4-methoxyphenyl)benzoate
3Pyridine-3-boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100Methyl 2,3-dichloro-5-(pyridin-3-yl)benzoate

Note: This table represents typical, illustrative conditions based on known Suzuki-Miyaura couplings of aryl iodides. researchgate.netthieme-connect.de

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. libretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.org The mechanism involves a palladium cycle similar to other cross-couplings and a copper cycle that generates a copper(I) acetylide, which is the active species in the transmetalation step. wikipedia.org

Given the high reactivity of the C-I bond, this compound readily undergoes Sonogashira coupling at the C-5 position, providing a direct route to 5-alkynyl-substituted dichlorobenzoates while preserving the chloro substituents for potential subsequent transformations.

Table 2: Representative Conditions for Sonogashira Coupling

EntryAlkyneCatalystCo-catalystBaseSolventTemp. (°C)Product
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF25-50Methyl 2,3-dichloro-5-(phenylethynyl)benzoate
2TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamineToluene60Methyl 2,3-dichloro-5-((trimethylsilyl)ethynyl)benzoate
32-Methyl-3-butyn-2-olPd(OAc)₂ / PPh₃CuIK₃PO₄DMSO80Methyl 2,3-dichloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate

Note: This table represents typical, illustrative conditions based on known Sonogashira couplings of aryl iodides. sioc-journal.cnbeilstein-journals.org

The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene through the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base. libretexts.orgorganic-chemistry.org The reaction proceeds via oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. libretexts.org

In the case of this compound, the Heck reaction would selectively occur at the C-I bond. This transformation provides a pathway to synthesize various stilbene (B7821643) and cinnamate (B1238496) derivatives, which are important structural motifs in fine chemicals and pharmaceuticals. cdnsciencepub.com

Table 3: Representative Conditions for Heck Reaction

EntryAlkeneCatalystBaseSolventTemp. (°C)Product
1StyrenePd(OAc)₂Et₃NDMF100Methyl (E)-2,3-dichloro-5-styrylbenzoate
2n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃NaOAcDMA120Butyl (E)-3-(3,4-dichloro-5-(methoxycarbonyl)phenyl)acrylate
31-OctenePd(PPh₃)₄K₂CO₃Acetonitrile (B52724)80Methyl 2,3-dichloro-5-((E)-oct-1-en-1-yl)benzoate

Note: This table represents typical, illustrative conditions based on known Heck reactions of aryl iodides. cdnsciencepub.comdiva-portal.org

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organotin compound (organostannane). libretexts.org This method is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a significant drawback. uwindsor.ca The catalytic cycle follows the standard oxidative addition, transmetalation, and reductive elimination sequence. libretexts.org

For this compound, the Stille coupling offers a chemoselective route to introduce aryl, vinyl, or alkynyl groups at the C-5 position by reacting with the corresponding organostannane, leaving the C-Cl bonds unaffected.

Table 4: Representative Conditions for Stille Coupling

EntryOrganostannaneCatalystAdditiveSolventTemp. (°C)Product
1Tributyl(vinyl)tinPd(PPh₃)₄-Toluene100Methyl 2,3-dichloro-5-vinylbenzoate
2Tributyl(phenyl)tinPdCl₂(PPh₃)₂-DMF80Methyl 2,3-dichloro-5-phenylbenzoate
3Tributyl(2-thienyl)tinPd₂(dba)₃ / AsPh₃CuINMP80Methyl 2,3-dichloro-5-(thiophen-2-yl)benzoate

Note: This table represents typical, illustrative conditions based on known Stille couplings of aryl iodides. psu.edu

The Negishi coupling is a powerful C-C bond-forming reaction between an organohalide and an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents exhibit high reactivity and functional group tolerance, making this reaction highly valuable in complex molecule synthesis. rsc.orgnih.gov

The reaction of this compound with an organozinc reagent under Negishi conditions is expected to proceed selectively at the C-I bond. This allows for the introduction of various alkyl, aryl, or vinyl groups at the C-5 position.

Table 5: Representative Conditions for Negishi Coupling

EntryOrganozinc ReagentCatalystSolventTemp. (°C)Product
1Phenylzinc chloridePd(PPh₃)₄THF60Methyl 2,3-dichloro-5-phenylbenzoate
2Ethylzinc bromidePd(dppf)Cl₂THF25Methyl 2,3-dichloro-5-ethylbenzoate
3Vinylzinc bromidePd(OAc)₂ / XPhosDioxane70Methyl 2,3-dichloro-5-vinylbenzoate

Note: This table represents typical, illustrative conditions based on known Negishi couplings of aryl iodides. rsc.orgacs.org

The high degree of chemoselectivity observed in the cross-coupling reactions of this compound is a direct consequence of the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center. The energy of the carbon-halogen bond is the primary factor dictating the ease of this step.

The bond dissociation energies for halobenzenes follow the trend: C-F > C-Cl > C-Br > C-I. The C-I bond is the weakest, making aryl iodides the most reactive substrates in oxidative addition. csic.es Conversely, the C-Cl bond is significantly stronger, requiring more forcing conditions (e.g., higher temperatures, more electron-rich and bulky phosphine (B1218219) ligands) to activate. polyu.edu.hkdiva-portal.org

This reactivity hierarchy (C-I >> C-Cl) allows for the selective functionalization of the C-5 iodo position of this compound while leaving the C-2 and C-3 chloro positions untouched. This principle has been demonstrated in various systems where iodo- and chloro-substituents coexist on an aromatic ring. nih.govnih.gov By carefully selecting the catalyst, ligands, and reaction conditions, one can precisely control which halogen participates in the reaction. For instance, standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ are generally sufficient to activate the C-I bond without affecting the C-Cl bonds. nih.gov This inherent selectivity makes polyhalogenated compounds like this compound powerful intermediates for sequential or iterative cross-coupling strategies, enabling the synthesis of complex, highly substituted aromatic molecules. polyu.edu.hk

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution is a fundamental reaction class for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. byjus.com The methyl ester group (-COOCH₃) on this compound acts as a moderate electron-withdrawing group, activating the ring for nucleophilic attack.

In SNAr reactions, a nucleophile displaces a leaving group on the aromatic ring. For this compound, the leaving groups are the halogen atoms. The general order of leaving group ability for halogens in SNAr reactions is F > Cl ≈ Br > I. wikipedia.orguomustansiriyah.edu.iq This is contrary to the trend in Sₙ2 reactions and is attributed to the rate-determining step in SNAr, which is the initial attack of the nucleophile to form a Meisenheimer complex. nih.gov A more electronegative halogen enhances the electrophilicity of the carbon atom it is attached to, thus accelerating the nucleophilic attack. uomustansiriyah.edu.iq

Therefore, in reactions with various nucleophiles such as alkoxides, amines, and thiolates, the chlorine atoms would be preferentially displaced over the iodine atom. The displacement of a halogen atom by a nucleophile would result in the formation of a new derivative, as illustrated in the following table.

Nucleophile (Nu⁻)ReagentsProduct
Methoxide (B1231860)Sodium methoxide (NaOCH₃)Methyl 2-chloro-3-methoxy-5-iodobenzoate or Methyl 3-chloro-2-methoxy-5-iodobenzoate
AmineAmmonia (NH₃) or primary/secondary aminesMethyl 2-amino-3-chloro-5-iodobenzoate or Methyl 3-amino-2-chloro-5-iodobenzoate
ThiolateSodium thiophenoxide (NaSPh)Methyl 2-chloro-5-iodo-3-(phenylthio)benzoate or Methyl 3-chloro-5-iodo-2-(phenylthio)benzoate

This table presents predicted products based on general SNAr reactivity principles.

The regioselectivity of SNAr reactions on polysubstituted aromatic rings is determined by the electronic effects of the substituents. The electron-withdrawing methyl ester group at position 1 activates the ortho and para positions for nucleophilic attack. In the case of this compound, the chlorine atom at position 2 is ortho to the ester group, and the chlorine atom at position 3 is also ortho to the ester group. The iodine atom at position 5 is meta to the ester group.

Generally, nucleophilic attack is favored at positions that are ortho or para to a strong electron-withdrawing group because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electron-withdrawing group through resonance. byjus.com In this molecule, both chlorine atoms are in ortho positions relative to the activating ester group. However, the chlorine at position 2 is sterically hindered by the adjacent methyl ester group. Therefore, nucleophilic attack is more likely to occur at the chlorine atom at position 3. Studies on unsymmetrical dichloropyrazines have shown that electron-withdrawing groups direct nucleophilic attack to the less sterically hindered adjacent position. fiveable.meresearchgate.net

Thus, the primary product of a nucleophilic aromatic substitution reaction on this compound is expected to be the one where the chlorine at the 3-position is displaced.

Position of HalogenRelationship to -COOCH₃Predicted ReactivityProduct of Nucleophilic Substitution
2-ChloroorthoLess reactive due to steric hindranceMinor product
3-ChloroorthoMore reactiveMajor product
5-IodometaLeast reactiveNot typically displaced

This table outlines the predicted regioselectivity based on electronic and steric effects.

Transformations of the Methyl Ester Group

The methyl ester group of this compound can undergo several common transformations, including hydrolysis, transesterification, and reduction.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2,3-dichloro-5-iodobenzoic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically carried out using a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. rsc.orgrsc.org Acid-catalyzed hydrolysis is usually performed with a strong acid in the presence of excess water. The steric hindrance from the ortho-chloro substituent might slow down the rate of hydrolysis compared to unhindered benzoates. cdnsciencepub.comacs.orgtandfonline.com

ReactionReagentsProduct
Basic Hydrolysis (Saponification)1. NaOH (aq), heat2. H₃O⁺2,3-dichloro-5-iodobenzoic acid
Acidic HydrolysisH₃O⁺, heat2,3-dichloro-5-iodobenzoic acid

This table summarizes the conditions for the hydrolysis of the methyl ester.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edu this compound can be converted to other alkyl esters by heating it with a different alcohol (e.g., ethanol, propanol) and a catalytic amount of a strong acid like sulfuric acid or a base. nih.govrsc.orgresearchgate.net The reaction is typically driven to completion by using the alcohol as the solvent. ucla.edu

Alcohol (R'OH)CatalystProduct
Ethanol (CH₃CH₂OH)H₂SO₄ (catalytic)Ethyl 2,3-dichloro-5-iodobenzoate
Propanol (CH₃CH₂CH₂OH)NaOCH₃ (catalytic)Propyl 2,3-dichloro-5-iodobenzoate

This table provides examples of transesterification reactions.

The methyl ester group can be reduced to a primary alcohol or an aldehyde using specific reducing agents.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. fiveable.mequimicaorganica.orgdoubtnut.com The reaction of this compound with LiAlH₄ would yield (2,3-dichloro-5-iodophenyl)methanol. It is important to note that LiAlH₄ can also potentially reduce the carbon-halogen bonds, although the ester reduction is generally faster.

Reduction to Aldehyde: The reduction of an ester to an aldehyde requires a milder reducing agent that does not react further with the aldehyde product. Diisobutylaluminum hydride (DIBAL-H) is commonly used for this transformation, typically at low temperatures like -78 °C. libretexts.org This would convert this compound into 2,3-dichloro-5-iodobenzaldehyde.

Target ProductReducing AgentConditions
(2,3-dichloro-5-iodophenyl)methanolLithium aluminum hydride (LiAlH₄)1. LiAlH₄ in THF2. H₃O⁺ workup
2,3-dichloro-5-iodobenzaldehydeDiisobutylaluminum hydride (DIBAL-H)1. DIBAL-H in toluene, -78 °C2. H₃O⁺ workup

This table details the reduction of the methyl ester to the corresponding alcohol and aldehyde.

Amidation and Other Carboxylic Acid Derivative Formations

The methyl ester group of this compound is a key site for synthetic modification, allowing for its conversion into a variety of other carboxylic acid derivatives, most notably amides and the parent carboxylic acid.

Hydrolysis to Carboxylic Acid: The conversion of the methyl ester to the corresponding carboxylic acid, 2,3-dichloro-5-iodobenzoic acid, is a fundamental transformation. This is typically achieved through saponification, which involves heating the ester with a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a solvent mixture like methanol (B129727)/water or dioxane/water, followed by acidification. mdpi.com This hydrolysis provides the carboxylic acid precursor necessary for the synthesis of other derivatives, such as acid chlorides or different esters.

Amidation: The direct conversion of this compound to amides (amidation) can be accomplished by reaction with primary or secondary amines. While direct thermal aminolysis of unactivated esters is often inefficient, modern synthetic methods facilitate this transformation. Base-promoted amidation, using systems like potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (B87167) (DMSO), has proven effective for the reaction of methyl benzoates with various anilines and some aliphatic amines. nih.gov Another powerful method involves the use of aluminum-based reagents, such as trimethylaluminum (B3029685) (AlMe₃) or its adduct with DABCO (DABAL-Me₃), which readily promote the coupling of methyl esters with a wide range of amines. worktribe.com These reactions typically proceed by activation of the ester carbonyl group, making it more susceptible to nucleophilic attack by the amine. The reaction of the target ester with an amine (R¹R²NH) would yield the corresponding N,N-disubstituted-2,3-dichloro-5-iodobenzamide.

TransformationReagents/ConditionsProductGeneral Applicability
Hydrolysis 1. NaOH or LiOH, H₂O/MeOH2,3-dichloro-5-iodobenzoic acidStandard procedure for methyl ester saponification. mdpi.com
2. HCl or H₂SO₄ (workup)
Amidation Amine, t-BuOK, DMSON-substituted-2,3-dichloro-5-iodobenzamideEffective for anilines and some heterocyclic amines. nih.gov
Amidation Amine, DABAL-Me₃, Toluene, HeatN-substituted-2,3-dichloro-5-iodobenzamideBroad scope, including sterically hindered amines. worktribe.com

Electrophilic Aromatic Substitution (EAS) with Deactivated Ring

Electrophilic aromatic substitution (EAS) is a class of reactions fundamental to aromatic chemistry. However, the benzene (B151609) ring of this compound is heavily substituted with electron-withdrawing groups, making it highly deactivated towards EAS. rsc.org

The deactivating nature of the substituents can be understood by their electronic effects:

Halogens (Cl, I): Halogens are deactivating due to their strong electron-withdrawing inductive effect (-I). Although they possess lone pairs capable of resonance donation (+M), the inductive effect dominates, reducing the nucleophilicity of the benzene ring. Paradoxically, they are ortho, para-directing because resonance stabilization of the intermediate sigma-complex is most effective when the electrophile adds to these positions.

Methyl Ester (-CO₂Me): The carbonyl group is strongly electron-withdrawing through both induction and resonance (-I, -M). It pulls electron density out of the ring, significantly deactivating it towards electrophilic attack. This deactivation is most pronounced at the ortho and para positions, making the ester group a meta-director.

The combined effect of two chlorine atoms, an iodine atom, and a methyl ester group results in a profoundly electron-deficient aromatic ring. Consequently, subjecting this compound to standard EAS conditions (e.g., nitration with HNO₃/H₂SO₄, Friedel-Crafts alkylation) is unlikely to yield significant product and would require exceptionally harsh conditions. orgsyn.org

For a closely related compound, methyl 2,5-dichlorobenzoate, nitration has been shown to occur, demonstrating that reaction is possible on a dichlorinated benzoate (B1203000) ring. In the case of this compound, the electrophile would be directed by the competing influences of the substituents. The halogens direct to positions ortho and para to themselves (positions 4 and 6), while the ester group directs to the meta position (position 5, which is already occupied by iodine). The strong deactivation from all groups, however, remains the dominant factor, making such substitutions synthetically challenging.

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-Cl Electron-withdrawing (-I)Electron-donating (+M)DeactivatingOrtho, Para
-I Electron-withdrawing (-I)Electron-donating (+M)DeactivatingOrtho, Para
-CO₂Me Electron-withdrawing (-I)Electron-withdrawing (-M)Strongly DeactivatingMeta

Reductive Dehalogenation Studies

Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom. In polyhalogenated compounds like this compound, the selectivity of this reaction is of great interest. The ease of reduction for carbon-halogen bonds generally follows the order of bond strength: C-I < C-Br < C-Cl < C-F. acs.org This trend implies that the carbon-iodine bond in the target molecule is significantly more labile and thus more susceptible to reduction than the carbon-chlorine bonds.

This selectivity allows for the targeted removal of the iodine atom to produce Methyl 2,3-dichlorobenzoate. Various methods are available for such selective transformations:

Catalytic Hydrogenation: Palladium-based catalysts are highly effective for this purpose. Using palladium on carbon (Pd/C) or other supports like aluminum oxy-hydroxide (Pd@AlO(OH)) with a hydrogen source allows for the chemoselective reduction of aryl iodides in the presence of aryl chlorides. researchgate.netorganic-chemistry.org Common hydrogen sources include hydrogen gas (H₂), sodium borohydride (B1222165) (NaBH₄), or transfer hydrogenation reagents like 2-propanol. researchgate.netorganic-chemistry.org

Photocatalytic Reduction: Visible-light photoredox catalysis provides a mild method for generating aryl radicals from aryl halides. mdpi.com The lower reduction potential of aryl iodides compared to aryl chlorides allows for selective excitation and reduction of the C-I bond under appropriate catalytic conditions. mdpi.comnih.gov

Microbial Dehalogenation: Certain anaerobic bacteria have been shown to perform reductive dehalogenation on halogenated benzoates. Studies on organisms like Desulfomonile tiedjei indicate that they can dehalogenate iodobenzoates, and cell extracts have shown a preference for reducing 3-iodobenzoate (B1234465) over dichlorobenzoates. researchgate.net This suggests that biological systems can also achieve selective deiodination. science.govasm.org

These studies collectively indicate that the iodine at the C-5 position of this compound can be selectively replaced by hydrogen, leaving the chloro-substituents at C-2 and C-3 intact.

MethodCatalyst/Reagent SystemHydrogen SourceKey Feature
Catalytic Hydrogenation Pd/C or Pd@AlO(OH)H₂, NaBH₄, or i-PrOHHigh selectivity for C-I bond cleavage over C-Cl. researchgate.netorganic-chemistry.org
Photoredox Catalysis Ru or Ir-based photocatalystsH-atom donor (e.g., amine)Mild, light-induced reaction targeting the more easily reduced C-I bond. mdpi.comnih.gov
Microbial Reduction Anaerobic bacteria (e.g., Desulfomonile tiedjei)Cellular reductantsBiological systems can exhibit high chemoselectivity for deiodination. researchgate.net

Spectroscopic and Advanced Structural Characterization in Research

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For Methyl 2,3-dichloro-5-iodobenzoate, the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic cluster of peaks. The most abundant peak would correspond to the molecule containing two ³⁵Cl atoms, with a smaller peak at M+2 (for one ³⁵Cl and one ³⁷Cl) and an even smaller peak at M+4 (for two ³⁷Cl atoms).

Upon ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for methyl benzoates include the loss of the methoxy (B1213986) radical (•OCH₃) to form a stable acylium ion, or the loss of the entire methoxycarbonyl group. Halogenated aromatic compounds can also lose halogen atoms.

Predicted Mass Spectrometry Fragmentation for this compound

FragmentDescription
[M]⁺Molecular ion
[M - •OCH₃]⁺Loss of a methoxy radical
[M - COOCH₃]⁺Loss of the methoxycarbonyl group
[M - Cl]⁺Loss of a chlorine atom
[M - I]⁺Loss of an iodine atom

This is an interactive data table. You can sort and filter the data.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of a molecule. For this compound (C₈H₅Cl₂IO₂), the theoretical exact mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent elements.

The theoretical exact mass for the most abundant isotopologue (C₈H₅³⁵Cl₂¹²⁷IO₂) would be a key piece of data for confirming the identity of the compound. An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, GC-MS serves as a primary method for assessing purity and identifying any volatile impurities from the synthesis process, such as residual solvents or side-products.

In a typical GC-MS analysis, the sample is vaporized and injected onto a long, thin capillary column. An inert carrier gas, such as helium, transports the sample through the column, which is coated with a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile and stationary phases, which is influenced by factors like boiling point and polarity. Non-polar columns, such as those with a poly(dimethyl siloxane) phase, are generally suitable for separating aromatic esters based primarily on their boiling points. sigmaaldrich.com The gas chromatograph is temperature-programmed to ensure efficient separation of compounds with a range of volatilities. 3m.com

After separation in the GC, the molecules enter the mass spectrometer, which ionizes them (commonly via electron impact) and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint, allowing for structural elucidation and definitive identification. The molecular ion peak would be expected at an m/z corresponding to the molecular weight of this compound, and the fragmentation pattern would reveal the loss of characteristic fragments, such as the methoxy group (-OCH3) or halogens.

Table 1: Typical GC-MS Parameters for Analysis of Halogenated Aromatic Esters

ParameterTypical Value / ConditionPurpose
GC Column 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides high-resolution separation of analytes. nih.gov
Stationary Phase 5% Phenyl Polysiloxane (e.g., Rxi-5MS, HP-5MS)A versatile, non-polar phase suitable for a wide range of organic compounds, including halogenated aromatics. nih.govtdi-bi.com
Injection Mode SplitlessEnsures maximum transfer of the sample to the column for trace analysis. nih.gov
Injector Temp. 250 - 280 °CFacilitates rapid vaporization of the sample without thermal degradation. nih.gov
Carrier Gas HeliumInert mobile phase for carrying the sample through the column. tdi-bi.com
Oven Program Start at 40-60°C, ramp at 10°C/min to 280-300°CSeparates compounds based on boiling point; a temperature ramp elutes compounds with higher boiling points. nih.gov
MS Ionization Electron Impact (EI) at 70 eVStandard ionization method that creates reproducible fragmentation patterns for library matching. tdi-bi.com
MS Detector Quadrupole or Time-of-Flight (TOF)Separates and detects ions based on their mass-to-charge ratio.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for analyzing compounds that are non-volatile or thermally unstable, making it a complementary technique to GC-MS. It is particularly useful for analyzing this compound in complex matrices or reaction mixtures where derivatization is not desired.

The methodology involves injecting a liquid sample into a high-pressure stream of solvent (the mobile phase), which carries it through a packed column (the stationary phase). For halogenated benzoates, reversed-phase chromatography is common, using a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). nih.gov A gradient elution, where the proportion of organic solvent is increased over time, is often used to effectively separate compounds with varying polarities. nih.gov

The eluent from the LC column is directed into the mass spectrometer's ion source, most commonly an electrospray ionization (ESI) source. ESI generates gas-phase ions from the liquid stream without significant fragmentation, typically producing protonated molecules [M+H]+ or adducts like [M+Na]+. However, a notable consideration for iodinated aromatic compounds is the potential for deiodination (loss of iodine) within the ESI source, particularly when using mobile phase additives like formic acid. researchgate.netnih.gov This phenomenon must be considered during spectral interpretation to avoid misidentification of the analyte. nih.gov

Table 2: Typical LC-MS Parameters for Analysis of Halogenated Benzoates

ParameterTypical Value / ConditionPurpose
LC Column C18 reversed-phase column (e.g., 150 mm x 3.0 mm, 5 µm)Standard for separating moderately non-polar organic compounds. chemrxiv.org
Mobile Phase A Water with 0.1% Formic Acid or Ammonium (B1175870) FormateAqueous component of the mobile phase. Additives aid in ionization.
Mobile Phase B Acetonitrile or Methanol (B129727) with 0.1% Formic AcidOrganic component of the mobile phase.
Elution Mode Gradient ElutionVaries the mobile phase composition to effectively elute compounds of different polarities.
Flow Rate 0.2 - 0.5 mL/minTypical flow rate for analytical-scale HPLC columns.
Ion Source Electrospray Ionization (ESI), Positive or Negative ModeGenerates ions from the liquid eluent for MS analysis.
MS Analyzer Time-of-Flight (TOF) or OrbitrapProvides high-resolution mass analysis for accurate mass determination and formula confirmation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups within a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that cause a change in the molecule's dipole moment are IR-active, whereas vibrations that cause a change in its polarizability are Raman-active.

For this compound, these techniques would confirm the presence of the key structural motifs. The ester group would produce a very strong and characteristic C=O stretching band in the IR spectrum. The aromatic ring would give rise to several bands, including C-H stretching just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. orgchemboulder.com The carbon-halogen bonds would produce stretches at lower frequencies, in the fingerprint region. spectroscopyonline.com Raman spectroscopy would be particularly useful for identifying symmetric vibrations, which are often weak in the IR spectrum.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Functional Group / BondExpected Wavenumber (cm⁻¹)Technique (Typical Activity)Notes
Aromatic C-H Stretch3100 - 3000IR (medium), Raman (strong)Appears at a higher frequency than aliphatic C-H stretches. orgchemboulder.com
Methyl C-H Stretch2990 - 2850IR (medium), Raman (strong)Stretching vibrations of the methyl ester group.
Ester C=O Stretch1730 - 1715IR (very strong)A prominent and highly diagnostic band for the ester functional group.
Aromatic C=C Stretch1600 - 1450IR (medium-weak), Raman (strong)Multiple bands are expected due to vibrations within the benzene (B151609) ring. thieme-connect.de
Ester C-O Stretch1300 - 1150IR (strong)Two distinct C-O stretches are expected for the ester linkage (O=C-O and C -O-CH₃).
C-Cl Stretch790 - 550IR (strong), Raman (strong)The exact position is sensitive to the substitution pattern on the aromatic ring. uci.edu
C-I Stretch660 - 490IR (strong), Raman (strong)Appears at a lower frequency than C-Cl due to the higher mass of iodine. uci.edu

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. azolifesciences.comwikipedia.org The technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. creativebiomart.net By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated, from which the exact positions of the atoms, their chemical bonds, and other structural details can be determined. wikipedia.org

A search of the current scientific literature and crystallographic databases did not yield a publicly available crystal structure for this compound. Therefore, the following subsections describe the type of information that would be obtained from such an analysis, with expected values derived from general chemical principles and data from structurally related molecules.

A crystallographic analysis would provide highly precise measurements of all geometric parameters within the this compound molecule. This includes the lengths of all covalent bonds (e.g., C-C, C-H, C-O, C-Cl, C-I) and the angles between them. A key parameter would be the dihedral angle between the plane of the aromatic ring and the plane of the ester group, which defines the rotational conformation of the ester relative to the ring. This conformation is influenced by steric hindrance from the ortho-substituents.

Table 4: Typical Bond Lengths and Angles Expected for this compound

ParameterBond / AngleTypical ValueSource of Typical Value
Bond Length Aromatic C-C~ 1.39 ÅBenzene and its derivatives. sydney.edu.au
C-Cl~ 1.74 ÅChlorinated aromatic compounds.
C-I~ 2.10 ÅIodinated aromatic compounds. researchgate.net
Ester C=O~ 1.21 ÅOrganic esters.
Ester C-O~ 1.34 ÅOrganic esters.
Bond Angle Aromatic C-C-C~ 120°Benzene and its derivatives. sydney.edu.au
O=C-O~ 123°Ester functional groups.
C-C-Cl~ 120°Substituted aromatic rings.
C-C-I~ 120°Substituted aromatic rings.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the solid state. This crystal packing is governed by a balance of non-covalent intermolecular interactions. acs.org For this compound, several types of interactions would be expected to play a role:

Dipole-Dipole Interactions: The molecule possesses significant dipole moments associated with the C=O, C-Cl, and C-I bonds. The alignment of these dipoles in the crystal lattice would be a major factor in the packing arrangement.

Halogen Bonding: This is a highly directional, non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as the lone pair on an oxygen atom. nih.gov In the crystal structure of this compound, it is highly probable that I···O or Cl···O halogen bonds would be observed, linking the iodine or chlorine atom of one molecule to the carbonyl oxygen of a neighboring molecule. mdpi.com These interactions can be strong and highly directional, often acting as key synthons in crystal engineering. mdpi.com

Computational and Theoretical Studies of Methyl 2,3 Dichloro 5 Iodobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. For a molecule like Methyl 2,3-dichloro-5-iodobenzoate, these methods can elucidate its three-dimensional structure, the distribution of electrons, and its spectroscopic signatures. Methodologies such as Density Functional Theory (DFT) are often employed for their balance of accuracy and computational cost. kfupm.edu.sautas.edu.au

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral (torsional) angles that define its structure.

The primary conformational flexibility in this molecule arises from the rotation around the C-C bond connecting the ester group to the benzene (B151609) ring and the C-O bond of the methoxy (B1213986) group. Studies on related substituted benzoic acids reveal that the planarity of the molecule is a key factor. iku.edu.tr The carboxylic group in benzoic acid itself has two main conformers: a lower-energy cis form, which is planar, and a higher-energy trans form, which is non-planar. iku.edu.tr The presence of bulky ortho substituents, like the chlorine atom at position 2 in this compound, can create significant steric hindrance, influencing the preferred orientation of the ester group and potentially forcing it out of the plane of the benzene ring. iku.edu.triscnagpur.ac.in

A systematic conformational analysis would involve rotating the key dihedral angles and calculating the energy of each resulting conformer to identify the global minimum and other low-energy structures. This analysis provides crucial information about the molecule's shape and how it might interact with other molecules.

Table 1: Illustrative Optimized Geometrical Parameters for a Halogenated Benzoate (B1203000) Derivative (Note: This table presents typical values expected from DFT calculations for a related molecule, not specific experimental data for this compound.)

ParameterBond/AngleTypical Value
Bond Lengths (Å) C-C (aromatic)1.39 - 1.41
C-C (ester)1.50 - 1.52
C=O1.20 - 1.22
C-O (ester)1.33 - 1.36
O-CH₃1.43 - 1.45
C-Cl1.73 - 1.75
C-I2.08 - 2.12
Bond Angles (°) C-C-C (ring)~120
C-C-C (ester attach)118 - 122
O=C-O~125
Dihedral Angle (°) Ring-C-C=O0 - 30

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)

The electronic structure of a molecule dictates its reactivity. Key aspects include the distribution of electron density and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. dergipark.org.tr A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. In substituted benzenes, the HOMO is typically a π-orbital associated with the aromatic ring, while the LUMO is a π* anti-bonding orbital. nih.gov The electron-withdrawing nature of the chlorine, iodine, and ester substituents would be expected to lower the energy of these orbitals and influence the gap. Calculations on similar molecules, like 1-bromo-2,3-dichlorobenzene, have been used to analyze these properties. nih.gov

Charge Distribution: The distribution of electrical charge within the molecule can be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. researchgate.net This reveals which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). In this compound, the oxygen atoms of the carbonyl and ether groups are expected to carry partial negative charges, while the carbonyl carbon and the ring carbons attached to the electronegative halogens will carry partial positive charges. This information is vital for predicting sites of nucleophilic or electrophilic attack.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.orglibretexts.org The shapes and energies of the HOMO and LUMO of this compound can be used to predict its behavior in various reactions.

For instance, in a nucleophilic aromatic substitution reaction, a nucleophile (which acts as the HOMO) would attack the positions on the benzene ring where the LUMO has its largest lobes and where the electrostatic potential is most positive. Conversely, in an electrophilic attack, the electrophile (LUMO) would target the ring positions where the HOMO is most dense. FMO theory is a cornerstone for understanding cycloadditions and other pericyclic reactions, although these are less common for this type of molecule. wikipedia.orgacs.org

Density Functional Theory (DFT) for Reactivity Prediction

DFT is a highly versatile computational method used not only to determine ground-state properties but also to model chemical reactions and predict reactivity. utas.edu.au By mapping the energy landscape of a reaction, DFT can identify transition states and intermediates, providing a detailed mechanistic picture.

Transition State Calculations for Reaction Mechanisms

A transition state (TS) is the highest energy point along a reaction coordinate, representing the energetic barrier that must be overcome for a reaction to occur. Locating the TS structure is crucial for calculating the activation energy and, consequently, the reaction rate.

For this compound, a relevant reaction to study would be its hydrolysis or aminolysis—the reaction at the ester group. Computational studies on the aminolysis of methyl benzoate, for example, have used DFT to compare different mechanistic pathways, such as concerted versus stepwise mechanisms. acs.orgresearchgate.net These studies calculate the structures and energies of the reactants, transition states, intermediates, and products. nih.govnih.gov A similar approach for this compound would reveal how the electronic effects of the chloro and iodo substituents influence the activation barrier for nucleophilic attack at the carbonyl carbon.

Table 2: Illustrative Energy Profile Data for a Generic Ester Hydrolysis Reaction (Note: This table provides a conceptual framework for the kind of data generated from transition state calculations, not specific values for this compound.)

SpeciesDescriptionRelative Energy (kJ/mol)
Reactants Ester + H₂O0 (Reference)
Transition State 1 (TS1) Formation of tetrahedral intermediate+50 to +80
Intermediate Tetrahedral intermediate+20 to +40
Transition State 2 (TS2) Leaving group departure+40 to +70
Products Carboxylic Acid + Alcohol-10 to -20

Solvation Effects on Reactivity

Reactions are typically carried out in a solvent, which can have a profound effect on reactivity. nih.govnumberanalytics.com Computational models can account for these effects using either explicit or implicit solvation models.

Explicit Solvation: A small number of solvent molecules are included directly in the calculation. This is computationally intensive but can capture specific interactions like hydrogen bonding.

Implicit Solvation: The solvent is modeled as a continuous medium with a defined dielectric constant. Models like the Polarizable Continuum Model (PCM) are widely used. nih.gov

For a reaction like the hydrolysis of this compound, the polarity of the solvent would be critical. Polar solvents can stabilize charged intermediates and transition states, potentially lowering the activation energy and accelerating the reaction rate. libretexts.org DFT calculations incorporating a PCM can predict how the reaction mechanism and energy barriers change when moving from a non-polar solvent (like hexane) to a polar protic solvent (like water or ethanol) or a polar aprotic solvent (like DMSO). nih.gov

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations offer a virtual window into the atomic-scale movements of molecules over time, providing critical insights into their conformational flexibility and stability. For this compound, MD simulations can reveal how the molecule samples different spatial arrangements, or conformations, and the energetic landscape that governs these changes.

Methodology: An MD simulation for this compound would typically begin by defining a force field, which is a set of parameters that describe the potential energy of the system based on the positions of its atoms. The simulation then solves Newton's equations of motion for each atom, propagating the system forward in time in small increments (femtoseconds). This process generates a trajectory that maps the positions and velocities of the atoms, revealing the molecule's dynamic behavior. Key aspects of the simulation setup include placing the molecule in a simulated solvent box (e.g., water or chloroform) and running the simulation for a sufficient duration (nanoseconds to microseconds) to observe relevant conformational changes.

Research Findings: While specific MD simulation studies on this compound are not prevalent in public literature, findings for structurally related substituted benzoates provide a strong basis for predicting its behavior. The primary source of conformational flexibility in this molecule is the rotation around the C(aryl)-C(ester) single bond and the C(ester)-O(methyl) bond.

The presence of two chlorine atoms at the ortho and meta positions (2 and 3) relative to the ester group introduces significant steric hindrance. Theoretical studies on ortho-substituted benzoic acids and their esters consistently show that the ester group is forced out of the plane of the benzene ring to minimize steric repulsion. researchgate.net For this compound, the dihedral angle between the plane of the benzene ring and the ester group (O=C-O) is expected to be significantly non-zero. MD simulations would quantify the distribution of this dihedral angle, revealing the most stable rotational conformers and the energy barriers between them.

Table 1: Predicted Stable Conformers and Dihedral Angles for a Representative Substituted Benzoate This table is illustrative and based on general findings for ortho-substituted benzoates. Specific values for this compound would require a dedicated computational study.

Conformer Dihedral Angle (Ring-C-O=O) Relative Energy (kcal/mol) Population (%)
1 ~60° 0.0 75
2 ~-60° 0.0 25

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is instrumental in predicting the spectroscopic signatures of molecules. d-nb.infoivanmr.com These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Methodology: The prediction of spectroscopic parameters typically involves first optimizing the molecule's geometry at a chosen level of theory (e.g., B3LYP functional with a 6-311G basis set). Following optimization, specific calculations are performed:

NMR: Gauge-Including Atomic Orbital (GIAO) calculations are the standard for predicting nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) relative to a standard reference like tetramethylsilane (B1202638) (TMS). d-nb.infonih.gov

IR: The vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors. researchgate.net

UV-Vis: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. psu.edu These transition energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum.

Predicted Spectroscopic Data: Direct computational spectroscopic data for this compound is scarce. However, data from analogous halogenated benzoates, such as methyl 4-bromo-2-fluorobenzoate, provide a reasonable proxy for the types of signals and shifts that would be expected. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would feature signals for the two aromatic protons and the three methyl protons. The aromatic protons would appear as distinct signals due to their different electronic environments, with their chemical shifts influenced by the electron-withdrawing effects of the halogens and the ester group. The methyl protons would appear as a singlet, likely in the range of 3.8-4.0 ppm.

¹³C NMR: The spectrum would show eight distinct signals corresponding to the eight unique carbon atoms (six in the ring, one carbonyl, and one methyl carbon). The chemical shifts of the ring carbons would be heavily influenced by the positions of the three halogen substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Halogenated Methyl Benzoate Analog Illustrative data based on known trends and calculations for similar compounds like methyl 4-bromo-2-fluorobenzoate. scispace.com All shifts are relative to TMS.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-COO - ~128.5
C2-Cl - ~135.0
C3-Cl - ~132.0
C4-H ~7.9 ~131.5
C5-I - ~95.0
C6-H ~8.2 ~134.0
C=O - ~164.0
O-CH₃ ~3.9 ~52.5

Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrations of specific functional groups. Key predicted absorption bands for this compound would include:

A strong carbonyl (C=O) stretching band, characteristic of esters, typically appearing around 1720-1740 cm⁻¹. brainly.combhu.ac.in

C-O stretching vibrations from the ester group in the 1250-1300 cm⁻¹ region.

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-Cl and C-I stretching vibrations, which would appear at lower frequencies in the fingerprint region (< 800 cm⁻¹).

Table 3: Predicted Major IR Vibrational Frequencies (cm⁻¹) for this compound Values are based on typical frequency ranges for the respective functional groups found in similar molecules. researchgate.netbrainly.com

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3100 - 3000 Weak to Medium
Aliphatic C-H Stretch (Methyl) 2990 - 2950 Medium
Carbonyl (C=O) Stretch 1735 - 1715 Strong
Aromatic C=C Stretch 1600 - 1450 Medium, Multiple Bands
Ester C-O Stretch 1300 - 1250 Strong
C-Cl Stretch 800 - 600 Medium to Strong
C-I Stretch 600 - 500 Medium

UV-Vis Spectroscopy: The UV-Vis spectrum arises from electronic transitions, primarily π → π* transitions within the benzene ring. The substitution pattern significantly affects the absorption maxima. Halogen substituents and the ester group can cause a bathochromic (red) shift compared to unsubstituted benzene. TD-DFT calculations would predict the primary λmax values, likely occurring in the 200-300 nm range, corresponding to these π → π* transitions. scispace.comnih.gov

Methyl 2,3 Dichloro 5 Iodobenzoate As a Building Block in Complex Molecule Synthesis

Synthesis of Novel Polyhalogenated Benzoic Acid Derivatives

The structure of methyl 2,3-dichloro-5-iodobenzoate serves as a template for the synthesis of a variety of other polyhalogenated benzoic acid derivatives. The strategic manipulation of its halogen substituents allows for the introduction of further diversity, leading to compounds with tailored electronic and steric properties.

The most reactive site on the aromatic ring is the carbon-iodine bond, which can be selectively targeted in various transformations. For instance, copper-catalyzed cross-coupling reactions of iodobenzoates with reagents like bromozinc-difluorophosphonate have been reported to proceed with high efficiency and excellent functional group compatibility. acs.org This suggests that the iodo-group of this compound could be selectively replaced with a variety of other functional groups, leaving the chloro-substituents intact for subsequent reactions.

Furthermore, established methods for the synthesis of other halogenated benzoic acids highlight the general strategies that could be applied. For example, the synthesis of 2-iodo-5-methylbenzoic acid from 2-amino-5-methylbenzoic acid involves a Sandmeyer-type reaction, where a diazonium salt is treated with potassium iodide. chemicalbook.com Similarly, methods for the preparation of 2-methyl-3-chlorobenzoic acid google.comgoogle.com and 2,3-dichloro-5-iodopyridine (B1321507) google.com demonstrate the robustness of halogenation and functional group interconversion on substituted aromatic rings. These precedents indicate that this compound can be a precursor to an even wider array of polyhalogenated aromatic building blocks through reactions such as nucleophilic aromatic substitution, further halogenation, or modification of the ester group.

Table 1: Potential Transformations for Synthesizing Polyhalogenated Benzoic Acid Derivatives

Starting Material AnalogueReagents and ConditionsProduct TypeReference
IodobenzoatesBrZnCF2P(O)(OEt)2, Cu catalyst, DioxaneAryldifluorophosphonates acs.org
2-Amino-5-methylbenzoic acid1. NaNO2, HCl, Acetone/H2O, 0°C 2. KI, 0-90°C2-Iodo-5-methylbenzoic acid chemicalbook.com
5-Bromo-2,3-dichloropyridine1. BuLi, THF, -70°C 2. I22,3-Dichloro-5-iodopyridine google.com
3-Chloro-o-xyleneO2, Cobalt-manganese-bromine catalyst, 100-210°C2-Methyl-3-chlorobenzoic acid google.com

Incorporation into Heterocyclic Ring Systems

The polyhalogenated nature of this compound makes it an ideal precursor for the synthesis of highly substituted heterocyclic compounds. The halogens can act as handles for cyclization reactions or be retained in the final product, influencing its biological activity and physical properties.

Formation of Substituted Quinolines and Isoquinolines

Substituted quinolines and isoquinolines are core structures in many pharmaceuticals and bioactive molecules. wikipedia.org The synthesis of these heterocycles often involves the cyclization of appropriately substituted benzene (B151609) derivatives. This compound can be envisioned as a starting point for preparing the necessary precursors for these cyclizations.

For instance, the synthesis of polyhalogenated quinolines has been achieved through methods like the cyclocondensation and chlorination of aniline (B41778) derivatives or the cyclization of functionalized benzenes. nih.govacs.org The ester group of this compound could be converted into an aldehyde or ketone, and the amino group required for quinoline (B57606) synthesis could be introduced via reduction of a nitro group, itself installed through nitration of a derivative. The resulting polyhalogenated aminobenzaldehyde could then undergo cyclization reactions, such as the Friedländer synthesis, to yield a quinoline ring system bearing the original halogen pattern.

Similarly, various methods for synthesizing substituted isoquinolines, such as the Bischler-Napieralski or Pictet-Spengler reactions, start from phenylethylamine derivatives. wikipedia.org The iodo-substituent of this compound could be utilized in cross-coupling reactions (e.g., Sonogashira or Heck coupling) to build the required ethylamine (B1201723) side chain, which could then be cyclized to form a highly substituted isoquinoline. harvard.edunih.gov The synthesis of 1,3-dichloro-5,8-dihydroisoquinoline from 2,6-dichloro-4-iodopyridine (B1314714) demonstrates a strategy involving cross-coupling followed by ring-closing metathesis, a pathway that could be adapted for derivatives of this compound. researchgate.net

Table 2: Representative Strategies for Quinoline and Isoquinoline Synthesis from Halogenated Precursors

Target HeterocycleGeneral Precursor TypeKey Synthetic Step(s)Reference
Polyhalogenated QuinolinesSubstituted AnilinesCyclocondensation / Chlorination nih.gov
Polyhalogenated Quinoline C-Nucleosides4,5-Dichloro-2-nitrophenyl derivativesWittig reaction / Intramolecular cyclization acs.org
Polyhalogenated IsoquinolinesSubstituted o-Tolualdehyde IminesCondensation with nitriles / Halogenation harvard.edu
C4-Substituted Isoquinolines4-BromoisoquinolineHeck reaction / Amidation nih.gov
Dichloro-dihydroisoquinolineDichloro-iodopyridineStille coupling / Ring-closing metathesis researchgate.net

Synthesis of Other Nitrogen, Oxygen, and Sulfur-Containing Heterocycles

Beyond quinolines and isoquinolines, this compound is a potential precursor for a wide range of other heterocyclic systems.

Nitrogen-Containing Heterocycles: The synthesis of complex nitrogen heterocycles like azachrysenes often relies on the construction of rings onto a pre-existing aromatic core. chim.it The functional handles on this compound could be elaborated into the necessary components for such cyclizations. For example, tandem benzannulation/ring-closing metathesis strategies are used to create benzofused nitrogen heterocycles from substituted anilines, which could potentially be derived from the title compound. nih.gov

Oxygen-Containing Heterocycles: The synthesis of oxygen-containing heterocycles, such as benzofurans or dibenzofurans, frequently involves intramolecular cyclization of substituted phenols. While not a phenol (B47542) itself, the ester group of this compound could be reduced to a benzyl (B1604629) alcohol, and the iodo-group could be replaced by a hydroxyl group via nucleophilic substitution or a Buchwald-Hartwig type reaction, setting the stage for cyclization.

Sulfur-Containing Heterocycles: The construction of sulfur-containing heterocycles can be achieved through various methods, including reactions with elemental sulfur or by C-S bond formation using transition metal catalysis. researchgate.netarkat-usa.orgorganic-chemistry.org The reactive iodo-substituent on this compound is an excellent handle for introducing sulfur-containing moieties. For example, a three-component reaction between a 2-halophenylacetic acid, elemental sulfur, and an amine can produce benzodisulfide heterocycles. researchgate.net Analogously, derivatives of this compound could participate in similar reactions to form novel sulfur-containing ring systems. Another approach involves the oxidative C-H bond functionalization to create thiocarbenium ions that cyclize, a strategy that could be employed after initial modification of the title compound. nih.gov

Role in the Construction of Advanced Organic Scaffolds

An organic scaffold is a core molecular structure to which various functional groups can be attached. nih.govfrontiersin.org this compound, with its distinct and orthogonally reactive sites, is an excellent starting point for the rational design of advanced, three-dimensional organic scaffolds. cymitquimica.com

The differential reactivity of the C-I and C-Cl bonds is paramount. The C-I bond can be selectively functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) at lower temperatures or with specific catalyst systems, leaving the C-Cl bonds untouched. Subsequently, the less reactive C-Cl bonds can be functionalized under more forcing conditions. This stepwise approach allows for the controlled, regioselective introduction of up to three different substituents onto the benzene ring. The methyl ester group provides a fourth point of diversity, as it can be hydrolyzed to the carboxylic acid, reduced to an alcohol, or converted to an amide.

This modular approach enables the synthesis of highly complex and diverse molecular libraries from a single, readily available starting material. nih.gov Such scaffolds are crucial in drug discovery for exploring structure-activity relationships and in materials science for creating novel functional molecules. For example, the synthesis of complex polycyclic scaffolds often involves the strategic coupling of multiple building blocks, a process for which this compound is ideally suited. chim.itnih.gov

Application in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. frontiersin.orgrug.nl The functional groups present in this compound, or its simple derivatives, make it a potential candidate for use in various MCRs.

To participate in many common MCRs, the methyl ester group would likely need to be converted into another functional group, such as an aldehyde. The reduction of the ester to an alcohol followed by oxidation would yield 2,3-dichloro-5-iodobenzaldehyde. This aldehyde could then be employed in a variety of MCRs:

Biginelli Reaction: Reacting the aldehyde with a β-dicarbonyl compound and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones.

Hantzsch Dihydropyridine Synthesis: Condensation with two equivalents of a β-ketoester and ammonia.

Ugi Reaction: A four-component reaction with an amine, a carboxylic acid, and an isocyanide to form α-acylamino amides.

Groebke-Bienaymé-Blackburn Reaction: An acid-catalyzed reaction between an aldehyde, an amine/hydrazine, and an isocyanide to generate fused imidazole (B134444) heterocycles. rug.nl

The use of a polyhalogenated aldehyde in these MCRs would lead to the synthesis of highly functionalized, drug-like heterocyclic scaffolds in a highly convergent and atom-economical fashion. mdpi.com The resulting products would retain the dichloro- and iodo-substituents, providing further opportunities for post-MCR modifications and the creation of diverse chemical libraries. acs.org

Table 3: Potential Multi-Component Reactions Involving a Derivative

Reaction NameRequired PrecursorReactant TypesResulting ScaffoldReference
Biginelli ReactionAldehydeAldehyde, β-Dicarbonyl, Urea/ThioureaDihydropyrimidinone mdpi.com
Ugi ReactionAldehydeAldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino Amide rug.nl
Groebke-Bienaymé-BlackburnAldehydeAldehyde, 2-Aminoazine, IsocyanideImidazo[1,2-a]pyrazine rug.nl
Povarov ReactionAldehydeAldehyde, Aniline, AlkeneTetrahydroquinoline mdpi.com

Future Directions and Emerging Research Avenues

Photoredox Catalysis and Electrocatalysis for Transformations

The presence of an aryl iodide in Methyl 2,3-dichloro-5-iodobenzoate makes it an excellent candidate for transformations driven by photoredox and electrocatalysis. These modern synthetic techniques offer mild and environmentally benign alternatives to traditional methods.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species from unactivated aryl iodides. rsc.orgresearchgate.net This methodology relies on a photocatalyst that, upon light absorption, can engage in single-electron transfer with the aryl iodide. This process generates an aryl radical that can participate in a variety of useful transformations, such as hydrogen atom abstraction or reductive cyclization. researchgate.net The operational simplicity, mild reaction conditions, and high functional group tolerance make this approach highly attractive. rsc.org For instance, iridium-based photocatalysts have been successfully used to generate aryl radicals from aryl iodides, which can then undergo further reactions. researchgate.net

Electrocatalysis offers another sustainable pathway for the transformation of aryl halides. This method uses electrons as traceless reagents to drive redox reactions. nih.govkuleuven.be Specifically, organoiodine compounds can act as electrocatalysts. For example, an iodine(I/III) electrocatalytic platform has been developed for the in situ generation of dichloroiodoarenes, which are potent chlorinating agents. nih.govkuleuven.be This approach avoids the stoichiometric use of hypervalent iodine reagents, enhancing atom economy and sustainability. kuleuven.be The application of such electrocatalytic systems to this compound could enable novel chlorination or other functionalization reactions.

Flow Chemistry Approaches for Efficient Synthesis

Flow chemistry, or continuous flow synthesis, presents numerous advantages over traditional batch processing, including enhanced safety, scalability, and reaction control. The synthesis and functionalization of substituted benzoates are well-suited for flow chemistry approaches.

Continuous flow microfluidic reactors provide excellent control over experimental parameters, which is crucial for studying reaction kinetics and optimizing synthetic routes. acs.org For example, the alkylation of substituted benzoic acids has been studied in detail using continuous flow systems, allowing for the precise determination of kinetic data. acs.org The synthesis of this compound itself, or its subsequent transformations, could be significantly improved by adopting flow chemistry. A continuous-flow process for the diazotization of methyl 2-aminobenzoate (B8764639) to produce methyl 2-(chlorosulfonyl)benzoate has demonstrated the potential to inhibit side reactions and achieve high throughput. acs.orgresearchgate.net This highlights the potential of flow chemistry to enhance the efficiency and safety of reactions involving reactive intermediates.

Furthermore, flow reactors can be coupled with other enabling technologies, such as photochemistry, to perform highly practical and scalable reactions. researchgate.net The combination of flow chemistry with photoredox catalysis could be particularly synergistic for the transformation of this compound, allowing for precise control over irradiation time and reaction temperature.

Biocatalysis for Selective Functionalization

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. While the application of biocatalysis to heavily halogenated and potentially xenobiotic compounds like this compound is challenging, it represents a significant area for future research.

Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the site-selective halogenation of aromatic compounds. chemrxiv.orgnih.govacs.org These enzymes utilize a flavin cofactor to generate a reactive halogenating species that can functionalize a bound substrate with high regioselectivity. chemrxiv.orgnih.gov While FDHs typically act on electron-rich aromatic compounds, enzyme engineering and directed evolution could expand their substrate scope to include more challenging molecules like this compound. chemrxiv.orgnih.govmdpi.com The ability to selectively introduce or modify halogen atoms on the aromatic ring would be a powerful synthetic tool.

In addition to halogenation, other enzymatic transformations could be explored. For instance, hydrolases could be employed for the selective hydrolysis of the methyl ester group, or reductases could be used for the selective dehalogenation of one of the chloro or iodo substituents. The development of robust enzymes for these transformations would provide a green and highly selective alternative to traditional chemical methods.

Development of Novel Reagents and Catalysts for its Transformations

The transformation of sterically hindered and electron-deficient aryl halides like this compound often requires the development of novel reagents and highly active catalyst systems.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. dicp.ac.cnrsc.org However, the steric hindrance around the iodine atom in this compound can pose a significant challenge. The development of new phosphine (B1218219) ligands, such as those based on a phospha-adamantane framework or biaryl phosphorinanes, has been shown to be effective for the cross-coupling of hindered aryl halides. bohrium.comorganic-chemistry.org These ligands can promote high catalytic activity under mild conditions. organic-chemistry.org

Copper-catalyzed cross-coupling reactions also offer a promising alternative, particularly for C-N bond formation with sterically hindered amines. thieme-connect.com The use of novel ligand scaffolds in copper catalysis can facilitate the difficult oxidative addition step, enabling the coupling of challenging substrates. thieme-connect.com Furthermore, ligand-free cross-coupling protocols are being developed as a cost-effective and environmentally benign option, although their application to highly substituted and deactivated substrates remains a challenge. rsc.org

Investigation of Stereoselective Syntheses of Analogues

The development of methods for the stereoselective synthesis of analogues derived from this compound is a key area for future research, particularly for applications in medicinal chemistry and materials science where chirality can have a profound impact on biological activity and material properties.

While this compound itself is achiral, its functionalization can introduce stereogenic centers. For example, cross-coupling reactions with chiral partners or subsequent transformations of the functional groups can lead to chiral molecules. The investigation of stereoselective catalytic methods for these transformations is of high importance.

N-heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for the asymmetric synthesis of a wide range of molecules. rsc.org For instance, NHC-catalyzed domino reactions have been developed for the regio- and stereoselective synthesis of complex heterocyclic structures. rsc.org The application of such methodologies to derivatives of this compound could provide access to novel, enantioenriched compounds.

Furthermore, the synthesis of analogues with axial chirality, such as certain biaryl compounds, is another exciting avenue. The controlled synthesis of sterically hindered biaryls can be achieved through advanced cross-coupling protocols, and these molecules can serve as chiral ligands or catalysts themselves. dicp.ac.cn

Q & A

Q. Q1. What are the critical steps for synthesizing Methyl 2,3-dichloro-5-iodobenzoate with high purity?

Methodological Answer:

  • Synthesis Protocol : Use a two-step halogenation-esterification approach. First, iodinate the benzoic acid derivative using a KI/NaIO₃ system under acidic conditions. Follow this by esterification with methanol and catalytic sulfuric acid under reflux (60–70°C for 6–8 hours).
  • Purification : Recrystallize the product from ethanol or ethyl acetate to remove unreacted starting materials. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times against known standards .
  • Key Parameters : Monitor reaction temperature rigorously to avoid side reactions (e.g., dehalogenation). Use anhydrous methanol to prevent hydrolysis of the ester group .

Q. Q2. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., chlorine at positions 2/3, iodine at position 5) via chemical shifts. For example, the methyl ester group typically appears at δ 3.8–4.0 ppm in ¹H NMR.
    • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 360.85 for C₈H₅Cl₂IO₂) and isotopic patterns consistent with chlorine and iodine .
  • Elemental Analysis : Ensure measured C/H/N ratios align with theoretical values (e.g., C 32.1%, H 1.4%, Cl 19.8%, I 35.5%) to confirm stoichiometry .

Advanced Research Questions

Q. Q3. How can researchers address contradictory data in reaction yields when synthesizing this compound derivatives?

Methodological Answer:

  • Root-Cause Analysis :
    • Byproduct Identification : Use LC-MS to detect intermediates (e.g., deiodinated or overhalogenated species) formed due to excess halogenating agents.
    • Kinetic Studies : Vary reaction times and temperatures to identify optimal conditions minimizing side reactions. For example, prolonged iodination (>12 hours) may lead to iodine displacement by chlorine .
  • Statistical Validation : Apply Design of Experiments (DoE) to isolate variables (e.g., reagent stoichiometry, solvent polarity) affecting yield discrepancies .

Q. Q4. What strategies are effective for functionalizing this compound into bioactive analogs?

Methodological Answer:

  • Derivatization Pathways :
    • Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with aryl boronic acids (e.g., 3-methoxyphenylboronic acid) to replace iodine, enabling access to biaryl libraries. Optimize Pd(PPh₃)₄ catalyst loading (1–2 mol%) and base (K₂CO₃) in THF/water .
    • Nucleophilic Substitution : Replace chlorine atoms with amines (e.g., piperazine) under microwave-assisted conditions (120°C, 30 minutes) to enhance reaction rates .
  • Bioactivity Screening : Use in vitro assays (e.g., IC₅₀ determination against kinase targets) with proper positive/negative controls (e.g., midazolam derivatives as reference compounds) .

Q. Q5. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, iodine’s σ-hole character enhances susceptibility to nucleophilic substitution.

  • Reaction Pathway Simulation : Use Gaussian or ORCA software to simulate transition states in cross-coupling reactions, optimizing ligand-catalyst interactions .

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  • Validation : Correlate computational predictions with experimental outcomes (e.g., Hammett plots for substituent effects) to refine models .

Data Management and Reproducibility

Q. Q6. What documentation standards ensure reproducibility in studies involving this compound?

Methodological Answer:

  • Detailed Metadata : Report exact reagent grades (e.g., ≥99% purity), storage conditions (e.g., desiccated at 4°C), and instrument calibration (e.g., NMR shim settings).
  • Batch Records : Log synthetic batches with timestamps, environmental conditions (humidity/temperature), and personnel involved to trace variability .
  • Open Data Practices : Deposit raw spectra and crystallographic data in repositories like Cambridge Structural Database (CSD) or PubChem .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.